molecular formula C16H18N2O3 B11839694 2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 88350-41-8

2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11839694
CAS No.: 88350-41-8
M. Wt: 286.33 g/mol
InChI Key: NBCVRKUDZRMHSN-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves the following steps:

    Formation of Quinolin-8-yloxy Intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate alkylating agent to form the quinolin-8-yloxy intermediate.

    Coupling with Tetrahydrofuran-2-ylmethylamine: The quinolin-8-yloxy intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Quinolin-8-yloxy)acetamide: Lacks the tetrahydrofuran-2-ylmethyl group, resulting in different chemical and biological properties.

    N-(Quinolin-8-yl)acetamide: Similar structure but without the ether linkage, leading to different reactivity and applications.

    Quinoline-8-carboxamide: Contains a carboxamide group instead of the acetamide group, affecting its chemical behavior and biological activity.

Uniqueness

2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of both the quinoline and tetrahydrofuran moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88350-41-8

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C16H18N2O3/c19-15(18-10-13-6-3-9-20-13)11-21-14-7-1-4-12-5-2-8-17-16(12)14/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,18,19)

InChI Key

NBCVRKUDZRMHSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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